

Application Notes and Protocols: Cyclobutylboronic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: **Cyclobutylboronic acid**

Cat. No.: **B1355232**

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Introduction

Cyclobutylboronic acid has emerged as a valuable building block in medicinal chemistry, primarily for the introduction of the cyclobutyl moiety into pharmaceutical candidates. The cyclobutane ring is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. This application note provides detailed protocols and data for the use of **cyclobutylboronic acid** in the synthesis of pharmaceutical intermediates, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of pharmaceutical synthesis, it is widely employed to couple an organoboron species, such as **cyclobutylboronic acid**, with an aryl, heteroaryl, or vinyl halide or triflate.^[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.^[2]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between **cyclobutylboronic acid** and an organic halide (Ar-X) in the presence of a base to yield the corresponding cyclobutylated aromatic compound.

Figure 1: General scheme of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling of Cyclobutyl Organoboron Reagents with Aryl and Heteroaryl Chlorides

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate, which is readily prepared from **cyclobutylboronic acid**, with a variety of aryl and heteroaryl chlorides.^[3] These data illustrate the scope and efficiency of introducing the cyclobutyl group onto different aromatic systems.

Entry	Aryl/Heteroaryl Chloride	Product	Yield (%)
1	1,3-Dimethoxy-5-chlorobenzene	1-Cyclobutyl-3,5-dimethoxybenzene	82
2	4-Chloroanisole	1-Cyclobutyl-4-methoxybenzene	75
3	1-Chloro-4-(trifluoromethoxy)benzene	1-Cyclobutyl-4-(trifluoromethoxy)benzene	88
4	4-Chlorobenzophenone	4-Cyclobutylbenzophenone	91
5	2-Chloro-5-fluoropyridine	2-Cyclobutyl-5-fluoropyridine	81
6	2-Chloropyrimidine	2-Cyclobutylpyrimidine	78
7	2-Chloro-6-methoxypyridine	2-Cyclobutyl-6-methoxypyridine	85
8	3-Chloro-5-methoxypyridine	3-Cyclobutyl-5-methoxypyridine	84

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of Cyclobutylboronic Acid with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **cyclobutylboronic acid** with an aryl halide. The reaction conditions may require optimization depending on the specific substrate.

Materials:

- **Cyclobutylboronic acid** (1.2 equivalents)
- Aryl halide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Solvent (e.g., Toluene/ H_2O , 10:1 mixture)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a flame-dried Schlenk flask, add the aryl halide, **cyclobutylboronic acid**, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Under a positive pressure of the inert gas, add the palladium catalyst.
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

Synthesis of a Key Intermediate for PF-06463922

A key step in the synthesis of the potent ALK/ROS1 inhibitor PF-06463922 involves the Suzuki-Miyaura coupling of **cyclobutylboronic acid** with a dihalopyrimidine. The following is a representative protocol for the synthesis of a 2-cyclobutyl-5-halopyrimidine intermediate.

Materials:

- **Cyclobutylboronic acid** (1.2 equivalents)
- 2-Chloro-5-iodopyrimidine (1.0 equivalent)
- $\text{Pd}(\text{PPh}_3)_4$ (5 mol%)
- Na_2CO_3 (2.0 equivalents)
- 1,4-Dioxane/Water (4:1)
- Ethyl acetate
- Brine
- Anhydrous MgSO_4
- Silica gel

Procedure:

- In a reaction vessel, combine 2-chloro-5-iodopyrimidine, **cyclobutylboronic acid**, and Na_2CO_3 .
- Add the degassed 1,4-dioxane/water solvent mixture.
- Purge the mixture with argon for 15 minutes.
- Add $\text{Pd}(\text{PPh}_3)_4$ to the reaction mixture.

- Heat the mixture to 95 °C and stir for 12 hours under an argon atmosphere.
- After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the 2-cyclobutyl-5-iodopyrimidine intermediate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Legend

Coupled Product

Activated Boronic Acid

Aryl Halide

Transmetalation Complex

Oxidative Addition Complex

Active Catalyst

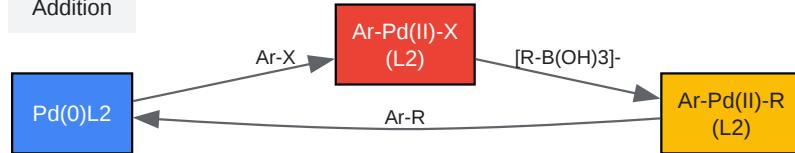
Ar-R

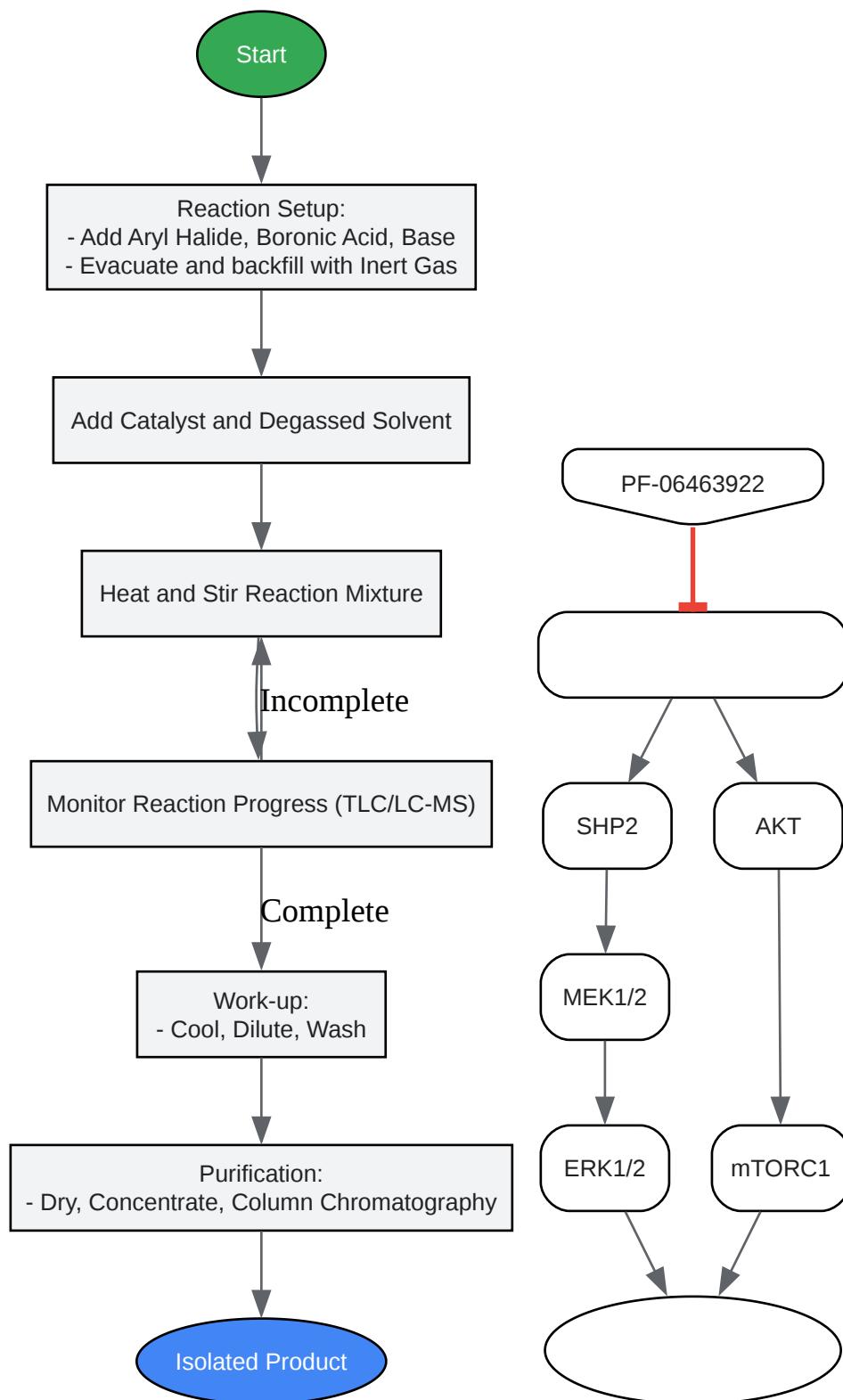
Reductive Elimination

[R-B(OH)3]-

Ar-X

Oxidative Addition



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References

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